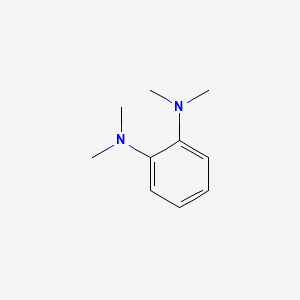

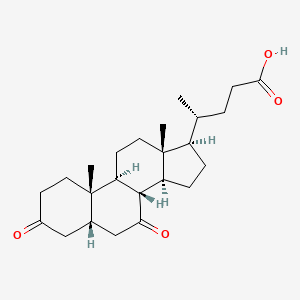

3,7-Dioxo-5beta-cholanoic acid

Descripción general

Descripción

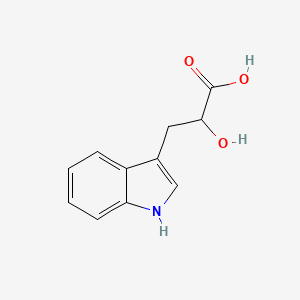

3,7-Dioxo-5beta-cholanoic acid is a bile acid derivative that has gained significant attention in the scientific community due to its various biochemical and physiological effects. It is a potent agonist of the farnesoid X receptor (FXR) and has been studied extensively for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Micellar Concentration Studies

Research by Poša et al. (2007) focused on determining the critical micellar concentration (CMC) values of keto derivatives of cholic acid, including 3,7-Dioxo-5beta-cholanoic acid. The study found that the introduction of keto groups to cholic acid increases the CMC values, providing insights into the physicochemical behavior of these compounds (Poša et al., 2007).

Crystal Structure Analysis

Bertolasi et al. (2005) reported the crystal structures of six crystals of oxo-cholic acids, including derivatives of 3,7-Dioxo-5beta-cholanoic acid. This research enhances understanding of the molecular architecture and hydrogen bonding patterns of these bile acid derivatives (Bertolasi et al., 2005).

Synthesis and Transformation Studies

Cohen et al. (1975) synthesized derivatives from 3,7-Dioxo-5beta-cholanoic acid, exploring its potential as an intermediate in bile acid formation. This study contributes to the understanding of the biosynthesis pathways of bile acids (Cohen et al., 1975).

Diagnostic Applications in Niemann-Pick Disease

Kakiyama et al. (2009) conducted a study relevant to Niemann-Pick disease type C1, involving the synthesis of an internal standard for mass spectrometric analysis of abnormal Δ5-bile acids, including derivatives of 3,7-Dioxo-5beta-cholanoic acid. This research is significant for diagnostic applications in certain genetic disorders (Kakiyama et al., 2009).

Metabolism Studies

Miki et al. (1990) studied the intestinal absorption and metabolism of 3,7-Dioxo-5beta-cholanoic acid in various animals, providing valuable insights into its metabolic processing and species-specific differences (Miki et al., 1990).

Spectroscopy and Analysis

Waterhous et al. (1985) used two-dimensional NMR methods to elucidate proton resonance assignments for various hydroxylated bile acids, including 3,7-Dioxo-5beta-cholanoic acid. This study aids in the structural characterization of these acids (Waterhous et al., 1985).

Red Blood Cell Biotransformation

Goto et al. (1996) investigated the biotransformation of 3,7-Dioxo-5beta-cholanoic acid in human red blood cells, shedding light on the enzymatic reduction activities within these cells (Goto et al., 1996).

Micelle Formation Studies

Fung and Peden (1976) studied the molecular sizes and behavior of 3,7-Dioxo-5beta-cholanoic acid derivatives in various media, contributing to understanding their role in micelle formation (Fung and Peden, 1976).

Blood-Brain Barrier Permeation

Mikov et al. (2004) tested the efficacy of 3,7-Dioxo-5beta-cholanoic acid derivatives as blood-brain barrier permeators. This study has implications for drug delivery and BBB modulation (Mikov et al., 2004).

Mecanismo De Acción

Target of Action

The primary target of 3,7-Dioxo-5beta-cholanoic acid, also known as Dehydrolithocholic acid, is the key transcription factor RORγt . This transcription factor plays a crucial role in the differentiation of TH17 cells .

Mode of Action

3,7-Dioxo-5beta-cholanoic acid interacts with its target by directly binding to RORγt . This binding inhibits the differentiation of TH17 cells . The binding affinity (Kd) of 3,7-Dioxo-5beta-cholanoic acid for RORγt is 1.13 μM .

Biochemical Pathways

It is known that the compound is a metabolite of bile acids . Bile acids are involved in a variety of metabolic processes, including the digestion and absorption of dietary fats, cholesterol homeostasis, and regulation of inflammation .

Pharmacokinetics

As a bile acid metabolite, it is likely to be absorbed in the intestine, distributed via the bloodstream, metabolized in the liver, and excreted in the bile .

Result of Action

The primary result of 3,7-Dioxo-5beta-cholanoic acid’s action is the inhibition of TH17 cell differentiation . TH17 cells are a subset of T cells that play a key role in the immune response, particularly in the defense against bacterial and fungal infections . By inhibiting TH17 cell differentiation, 3,7-Dioxo-5beta-cholanoic acid may modulate immune responses .

Action Environment

The action, efficacy, and stability of 3,7-Dioxo-5beta-cholanoic acid are likely to be influenced by various environmental factors. These could include the pH and composition of the intestinal environment, where bile acids are absorbed, and the presence of other compounds that may interact with 3,7-Dioxo-5beta-cholanoic acid or its target, RORγt . .

Propiedades

IUPAC Name |

(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-dioxo-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-15,17-19,22H,4-13H2,1-3H3,(H,27,28)/t14-,15+,17-,18+,19+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOKJGQHLHXYEF-FFFIEFPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701033867 | |

| Record name | 3,7-Dioxo-5beta-cholanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701033867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

859-97-2 | |

| Record name | 3,7-Dioxo-5beta-cholanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000859972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-Dioxo-5beta-cholanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701033867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1594697.png)